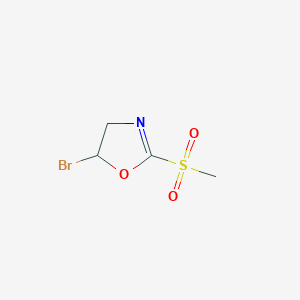

5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole

描述

5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole is a heterocyclic compound featuring a partially saturated oxazole ring with bromo and methylsulfonyl substituents.

属性

IUPAC Name |

5-bromo-2-methylsulfonyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrNO3S/c1-10(7,8)4-6-2-3(5)9-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZLDYSVKNDRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NCC(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy for 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole

The synthesis of this compound generally follows these key steps:

- Construction of the oxazoline ring system (4,5-dihydrooxazole core).

- Introduction of the bromine substituent at the 5-position.

- Installation of the methylsulfonyl group at the 2-position.

These steps can be achieved either sequentially or via multifunctional precursors, depending on the availability of starting materials and desired selectivity.

Preparation of the Oxazoline Core

Oxazolines are commonly synthesized by cyclization of amino alcohols with carboxylic acid derivatives or via ring closure of suitable precursors such as β-hydroxy amides or halohydrins.

Typical method : Condensation of 2-aminoethanol derivatives with carboxylic acids or acid chlorides, followed by cyclodehydration under acidic or dehydrating conditions to form the 4,5-dihydrooxazole ring.

Alternative approach : Using oxazolone intermediates (e.g., 4-bis(methylthio)methylene-2-phenyloxazol-5-one), which can undergo nucleophilic ring-opening and subsequent cyclization to yield substituted oxazolines.

Installation of the Methylsulfonyl Group at the 2-Position

The methylsulfonyl substituent is typically introduced via:

Oxidation of methylthio groups : Starting from methylthio-substituted intermediates, oxidation with oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide converts the methylthio to methylsulfonyl groups.

Nucleophilic substitution reactions : Using methylsulfonyl-containing nucleophiles to displace suitable leaving groups at the 2-position.

Literature on oxazolone derivatives shows that methylthio substituents can be converted to methylsulfonyl groups after ring formation.

Representative Synthetic Route Example

While no direct preparation method for this compound was found in the searched patents or literature, a plausible synthetic route can be constructed by analogy with related compounds and known methodologies:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of precursor | NBS, methylene chloride, 0 °C | 5-Bromo-substituted intermediate |

| 2 | Formation of oxazoline ring | Cyclization of amino alcohol with acid chloride | 4,5-Dihydrooxazole ring formation |

| 3 | Introduction of methylthio group | Nucleophilic substitution with methylthiolate | 2-Methylthio substituted oxazoline |

| 4 | Oxidation to methylsulfonyl group | Oxidation with m-CPBA or H2O2 | 2-(Methylsulfonyl) substituted product |

This route aligns with the strategy of using methylthio intermediates as versatile templates for subsequent oxidation to methylsulfonyl groups.

Experimental Parameters and Yields (Based on Related Compounds)

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Bromination temperature | 0 to 5 °C | To minimize side reactions |

| Cyclization conditions | Heating under reflux with dehydrating agents | Acid catalysis or use of thionyl chloride |

| Oxidation agent | m-CPBA (1.2 eq), room temperature, 2-4 hours | Controlled oxidation to sulfone |

| Yield | 60-90% per step (depending on purity and scale) | Overall yield depends on step efficiency |

Analytical and Purification Techniques

Purification : Recrystallization from ethanol/water mixtures or chromatographic methods are employed to isolate pure this compound.

Characterization : NMR (^1H, ^13C), mass spectrometry, and HPLC purity analysis are standard for confirming structure and purity.

Summary of Findings

The preparation of this compound involves strategic bromination and methylsulfonyl group installation on an oxazoline scaffold.

Use of methylthio intermediates as precursors to methylsulfonyl derivatives is a well-established approach.

Reaction conditions generally require low temperatures for bromination, followed by cyclization and controlled oxidation steps.

Purification and characterization protocols ensure high-purity final products suitable for further applications.

化学反应分析

Types of Reactions: 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Formation of azide or thiol derivatives.

Oxidation Reactions: Formation of sulfone derivatives.

Reduction Reactions: Formation of reduced oxazole derivatives.

科学研究应用

Organic Synthesis

This compound serves as a building block in the synthesis of various heterocyclic compounds. It is particularly useful for creating complex organic molecules due to its ability to undergo substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Medicinal Chemistry

In medicinal research, 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole is being explored for its potential bioactive properties . Preliminary studies suggest that it may exhibit antimicrobial, antiviral, or anticancer activities. It is considered a lead compound for developing new drugs targeting specific diseases .

Materials Science

The compound has applications in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers and dyes, contributing to advancements in functional materials .

Case Study 1: Anticancer Activity

Research has indicated that derivatives of this compound possess significant anticancer properties. In vitro studies demonstrated that these compounds inhibited cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against a range of bacterial strains. Results showed promising activity, indicating its potential use in developing new antibiotics .

作用机制

The mechanism of action of 5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Group Variations

(a) 5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ()

- Structure : Features a bromo(phenyl)methylene substituent at position 5 and a p-tolyl group at position 2.

- Synthesis : Synthesized via gold(III)-catalyzed bromocyclization, highlighting its reliance on transition-metal catalysis.

- Key Differences: Unlike the target compound, this analog lacks a methylsulfonyl group, replacing it with a p-tolyl moiety.

(b) DUP-697 ()

- Structure : A thiophene derivative with bromo, fluorophenyl, and methylsulfonyl groups.

- Key Differences : The fully aromatic thiophene core contrasts with the partially saturated dihydrooxazole ring in the target compound, likely affecting solubility and binding affinity in biological systems .

(c) 3-Bromo-5-phenyl-4,5-dihydroisoxazole ()

- Structure : A dihydroisoxazole with bromo at position 3 and phenyl at position 3.

- Reactivity : The isoxazole ring (O-N heteroatoms) differs from the oxazole (O-S in the target), altering electronic distribution and acid-base properties.

- The bromo position (3 vs. 5) may influence regioselectivity in further reactions .

Physicochemical Properties

Table 1 summarizes key physicochemical data for comparative analysis:

*Calculated based on formula; †Estimated using analogous structures.

- Lipophilicity : The target compound’s predicted LogP (~2.5) is lower than 5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole (LogP 3.54, ), suggesting reduced membrane permeability but improved aqueous solubility due to the methylsulfonyl group.

- Molecular Weight : The target’s smaller size (226.06 g/mol) compared to DUP-697 (422.27 g/mol) may enhance bioavailability .

生物活性

5-Bromo-2-(methylsulfonyl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, potential anticancer effects, and other pharmacological applications.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the bromine atom and the methylsulfonyl group enhances its reactivity and bioactivity.

Molecular Formula: C5H6BrN2O3S

Molecular Weight: 239.08 g/mol

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that the compound has a moderate level of antibacterial activity, suggesting potential use in treating bacterial infections.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, it has been tested against human non-small cell lung cancer (A549) cells.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (μM) |

|---|---|

| This compound | 10.5 ± 0.8 |

| Control (DMSO) | >50 |

The IC50 value indicates that this compound is significantly more effective than many standard chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction: In cancer cells, it has been observed to induce apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Interaction with DNA: Some studies suggest that compounds with similar structures can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

- Study on Antimicrobial Effects: A recent study published in a peer-reviewed journal assessed the antimicrobial effects of various derivatives of oxazoles, including this compound. The study confirmed its efficacy against resistant strains of bacteria, highlighting its potential as an alternative treatment option.

- Anticancer Efficacy Study: In another investigation focusing on lung cancer cells (A549), researchers found that treatment with this compound resulted in significant cell death compared to untreated controls. The study emphasized further exploration into its mechanism and potential synergistic effects with existing therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。